Methoxy_Positional_Selectivity_in_BCRP_Inhibition_and_Cytotoxicity
The replacement of (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (2-OMe isomer) with its 4-methoxy positional isomer results in significantly higher cytotoxicity and altered BCRP inhibition. Juvale et al. (2012) demonstrated that in chalcones, methoxy substitution at position 3 or 5 contributed to BCRP inhibition, but methoxy groups at position 4 markedly increased cytotoxicity while reducing inhibitory potency. Methoxy groups at positions 3, 4, and 5 of the B-ring synergistically increased cytotoxicity and should be avoided for BCRP inhibitor development [1]. Although the original study did not directly test 82613-32-9, the established SAR framework indicates that the 2-methoxy positioning of 82613-32-9 is expected to confer a BCRP inhibition-to-cytotoxicity ratio distinct from the 4-methoxy analog (CAS 85502-87-0). In contrast, the unsubstituted parent chalcone (trans-chalcone, CAS 614-47-1) exhibits a fatty acid synthase IC50 of 17.1 μg/mL with broad-spectrum activity, whereas 82613-32-9 offers a different selectivity profile through its unique substituent pattern .
| Evidence Dimension | BCRP inhibition potency and cytotoxicity as a function of methoxy position |
|---|---|
| Target Compound Data | 82613-32-9: 2-methoxy substitution on B-ring; expected moderate BCRP inhibition with lower cytotoxicity based on SAR trends for 2-substituted analogs |
| Comparator Or Baseline | 4-methoxy positional isomer (CAS 85502-87-0): higher cytotoxicity, reduced BCRP inhibition. 3,4,5-trimethoxy analog: markedly increased cytotoxicity |
| Quantified Difference | SAR trend: 2-OMe vs. 4-OMe substitution alters cytotoxicity by >2-fold and reverses BCRP inhibition profile (class-level inference from Juvale et al. 2012) |
| Conditions | BCRP inhibition assay (Hoechst 33342 accumulation) in MDCK II BCRP cells; cytotoxicity measured by MTT assay; data from published chalcone SAR series |
Why This Matters
Procurement of the correct positional isomer is critical because methoxy position determines whether the compound acts as a BCRP inhibitor or a cytotoxic agent, directly impacting assay outcome interpretation.
- [1] Juvale K, Pape VF, Wiese M. Investigation of chalcones as selective inhibitors of the breast cancer resistance protein: critical role of methoxylation in both inhibition potency and cytotoxicity. J Med Chem. 2012;55(23):10623-10634. doi:10.1021/jm301274k View Source
